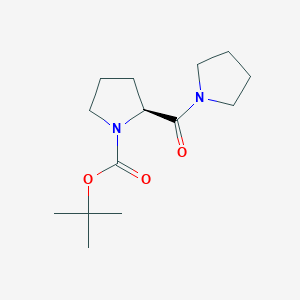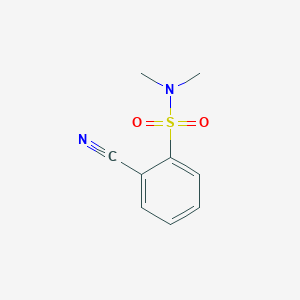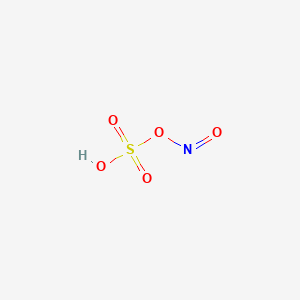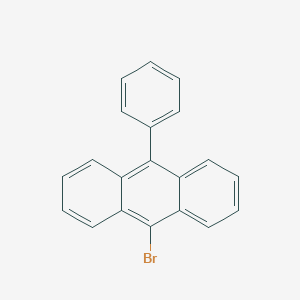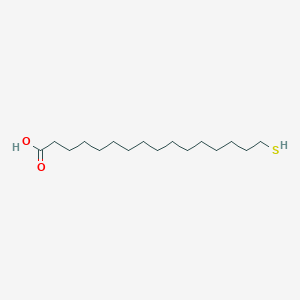
2-Phenyltetrahydrofuran-2-carboxylic acid
Overview
Description
“2-Phenyltetrahydrofuran-2-carboxylic acid” is an organic compound that incorporates a carboxyl functional group, CO2H . The molecular formula of this compound is C11H12O3 and it has a molecular weight of 192.21 .
Molecular Structure Analysis
The carbon and oxygen in the carbonyl group of “2-Phenyltetrahydrofuran-2-carboxylic acid” are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Phenyltetrahydrofuran-2-carboxylic acid” include a molecular weight of 192.21 and a molecular formula of C11H12O3 . It should be stored in a sealed, dry environment at 2-8°C .
Scientific Research Applications
Synthesis and Derivatives
2-Phenyltetrahydrofuran-2-carboxylic acid has been explored in various synthetic pathways. For instance, its derivative, beta-Phenyltetrahydrofuran-2-one-alpha-carboxylic acid, was used in the Mannich reaction to produce alpha-aminomethyl derivatives, leading to compounds with central nervous system depressant and analgesic properties (Jakóbiec, Zabska, & Sedzimirska, 1985). Additionally, Cu-catalyzed hydroxylation and oxidative cycloetherification methods have been developed for the synthesis of 2-arylbenzofuran-3-carboxylic acids, including the natural product moracin M (Xu, Zhang, Wang, Wang, & Zou, 2015).
Catalysis and Reaction Mechanisms
2-Phenyltetrahydrofuran-2-carboxylic acid and its analogs have been investigated for their roles in catalysis. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid was found to be effective for dehydrative amidation between carboxylic acids and amines, contributing to α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). In another study, the coexistence of carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs was observed in certain molecular structures, providing insights into supramolecular chemistry (Long, Zhou, Parkin, & Li, 2014).
Biomass Conversion and Green Chemistry
In the field of green chemistry, research has focused on converting biomass-derived chemicals into valuable solvents. For example, 2-methyltetrahydrofuran, related to phenyltetrahydrofuran compounds, was synthesized from furfural using non-precious metal catalysts in a study exploring sustainable chemical production (Liu et al., 2020).
Coordination Polymers and Crystal Engineering
Phenyltetrahydrofuran derivatives have been utilized in the design of coordination polymers. For instance, ether-bridged aromatic carboxylic acids were used as building blocks for generating novel coordination compounds with potential applications in crystal engineering research (Gu et al., 2017).
Future Directions
The future directions for “2-Phenyltetrahydrofuran-2-carboxylic acid” and similar compounds could involve further exploration of their synthesis, reactions, and potential applications . The hydrogenation of carboxylic acid derivatives, for example, is a rapidly developing field with potential implications for the production of various chemicals .
properties
IUPAC Name |
2-phenyloxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(7-4-8-14-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCFRUQFTPLHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyltetrahydrofuran-2-carboxylic acid | |
CAS RN |
19679-84-6 | |
| Record name | 2-phenyloxolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




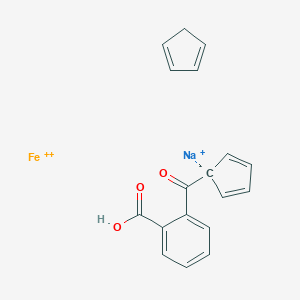
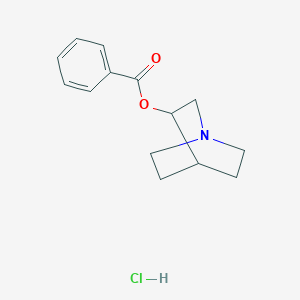
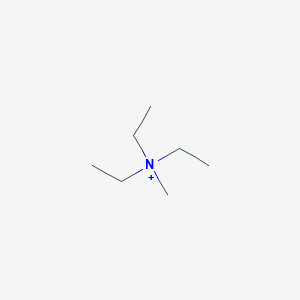
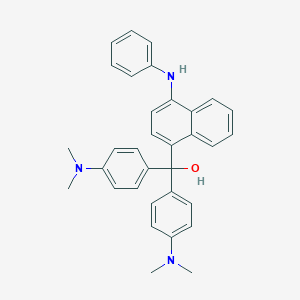
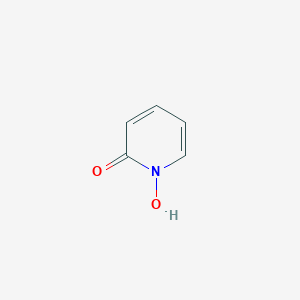
![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)
